molecular formula C13H23NO B13546448 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol

Cat. No.: B13546448
M. Wt: 209.33 g/mol
InChI Key: NSEGXIFDGSVDNY-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-ylmethyl)piperidin-3-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol typically involves multiple steps. One common method starts with the preparation of the bicyclic heptane structure, followed by the introduction of the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the piperidine ring.

    2-Norbornanol: Another bicyclic compound with similar properties.

    Camphene hydrate: Contains a similar bicyclic framework.

Uniqueness

What sets 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperidin-3-ol apart is the combination of the bicyclic heptane structure with the piperidine ring. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)piperidin-3-ol

InChI

InChI=1S/C13H23NO/c15-13(4-1-5-14-9-13)8-12-7-10-2-3-11(12)6-10/h10-12,14-15H,1-9H2

InChI Key

NSEGXIFDGSVDNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2CC3CCC2C3)O

Origin of Product

United States

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